![molecular formula C16H10F3NO2 B2397723 2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 68178-69-8](/img/structure/B2397723.png)
2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione” is a complex organic molecule. It contains a trifluoromethyl group (-CF3) attached to a phenyl ring, which is connected to a tetrahydroisoquinoline ring with two carbonyl groups (=O) at the 1 and 3 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline ring, the phenyl ring, and the trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known for its high electronegativity and could influence the compound’s reactivity . The carbonyl groups in the tetrahydroisoquinoline ring could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Electrochemical Applications and Sensing
A study by Gayathri and Kumar (2014) discussed the electrochemical behavior of phenanthroline derivatives and their application in selective recognition of copper ions and hydrogen peroxide sensing. The research highlights the electro-oxidation of phenanthroline to phenanthroline-5,6-dione and its potential in developing sensitive sensors for copper ions and hydrogen peroxide in neutral pH solutions, demonstrating the compound's utility in electrochemical sensing technologies (Gayathri & Kumar, 2014).
Organic Light-Emitting Diodes (OLEDs)
Li et al. (2019) reported on thermally activated delayed fluorescence (TADF) emitters based on rigid quinolino[3,2,1-de]acridine-5,9-dione frameworks for OLED applications. The study presents novel TADF emitters that exhibit significant characteristics suitable for high-efficiency OLEDs with narrow emission spectra, demonstrating the potential of such compounds in advanced display and lighting technologies (Li et al., 2019).
Medicinal Chemistry
Grunewald et al. (2006) explored the application of fluorinated tetrahydroisoquinoline derivatives as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), balancing steric and electrostatic effects through beta-fluorination. This research underscores the compound's significance in developing selective inhibitors for PNMT, which could have implications in treating disorders related to catecholamine regulation (Grunewald et al., 2006).
Heterocyclic Chemistry
Boudriga et al. (2019) developed a method for constructing novel dispiropyrrolo[2,1-a]isoquinoline derivatives via multicomponent 1,3-dipolar cycloaddition, highlighting the synthesis of complex heterocyclic scaffolds with potential biological activities. This research emphasizes the versatility of tetrahydroisoquinoline derivatives in synthesizing structurally diverse and biologically relevant compounds (Boudriga et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-14(21)8-10-4-1-2-7-13(10)15(20)22/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSIWKWKAZBXHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
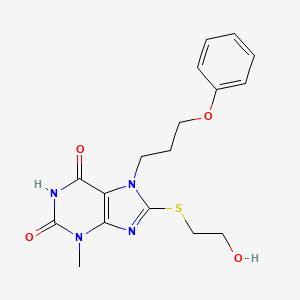


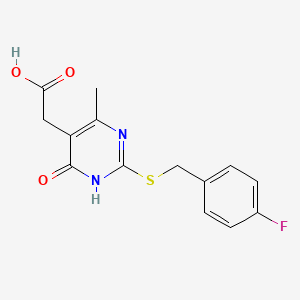
![N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397644.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397646.png)
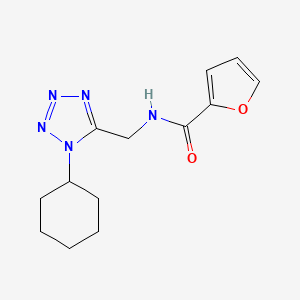

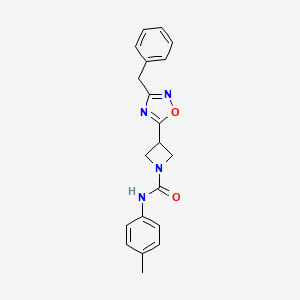
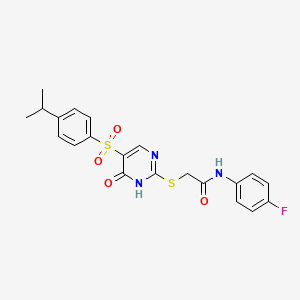

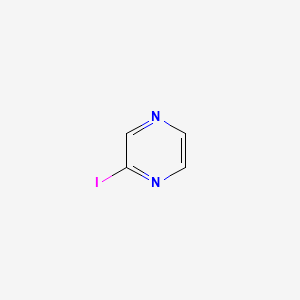
![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)
